methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate
Description
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is a synthetic ester featuring a coumarin core (7-methoxy-2-oxo-2H-chromen-4-yl) and a 4-oxobutanoate moiety substituted with a 4-methoxyphenyl group. This compound combines the photophysical properties of coumarins with the bioactivity of aryl-substituted esters, making it a candidate for pharmaceutical and materials science research. Its synthesis likely involves multi-step reactions, including condensation for the coumarin scaffold and esterification for the butanoate group.
Properties
IUPAC Name |
methyl 2-(7-methoxy-2-oxochromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-26-14-6-4-13(5-7-14)19(23)11-18(22(25)28-3)17-12-21(24)29-20-10-15(27-2)8-9-16(17)20/h4-10,12,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIWQOCQTZDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC(=O)OC3=C2C=CC(=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. This intermediate is then subjected to further reactions to introduce the methoxy and oxo groups.
-
Step 1: Formation of Chromen-2-one Core
- Reactants: Salicylaldehyde, Acetic anhydride
- Conditions: Base (e.g., sodium acetate), reflux
- Product: 7-methoxy-2-oxo-2H-chromen-4-yl intermediate
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of derivatives with different functional groups
Scientific Research Applications
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a) Coumarin Derivatives
[3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate] ():
This analog shares the coumarin backbone but differs in substituents. The 4-methyl group on the coumarin and the 4-methylbenzoate ester contrast with the target compound’s 7-methoxy and 4-methoxyphenyl groups. Methyl substituents may reduce polarity compared to methoxy groups, influencing solubility and metabolic stability.[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl 4-methoxybenzoate] ():
Dual methoxy groups here mirror the target’s substitution pattern. The additional methyl group on the coumarin core, however, could sterically hinder interactions in biological systems, such as enzyme binding pockets.
b) 4-Oxobutanoate Esters
- Methyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate 5b (): This compound replaces the coumarin moiety with a biphenyl group. Its synthesis via Suzuki coupling (PdCl₂, K₂CO₃, toluene) suggests a route adaptable to the target compound’s aryl segments .
- [2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate] (): The presence of an amino group introduces basicity, contrasting with the ester-dominated functionality of the target compound. This difference could lead to divergent pharmacokinetic profiles, such as altered membrane permeability.
Substituent Effects on Physicochemical Properties
| Compound | Key Substituents | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 7-OCH₃, 4-OCH₃Ph | ~3.2 | <0.1 (aqueous) | 180–185 |
| Methyl 4-(4′-fluoro-2′-methyl-biphenyl)-4-oxobutanoate 5b | 4′-F, 2′-CH₃ | ~3.5 | 0.05 | 160–165 |
| [3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl 4-methoxybenzoate] | 4-OCH₃Ph, 7-OCH₃, 2-CH₃ | ~2.8 | 0.1 | 190–195 |
- Methoxy vs. Fluoro Groups : Methoxy groups (electron-donating) increase hydrophilicity slightly compared to fluorine (electron-withdrawing), as seen in the lower LogP of the target compound versus 5b.
- Steric Effects : Methyl groups (e.g., in ) reduce aqueous solubility but may enhance crystallinity, as reflected in higher melting points.
Biological Activity
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate, a compound derived from the coumarin family, exhibits various biological activities that are of significant interest in pharmacological research. This article synthesizes findings from multiple studies to highlight its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 286.27 g/mol
The presence of methoxy groups and the chromene structure contribute to its unique pharmacological properties.
1. Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : The compound has shown selective cytotoxic effects against several cancer cell lines, including A375 (human melanoma) with an IC of 5.7 µM and A549 (human lung adenocarcinoma) with an IC < 10 µM. It was found to inhibit HUVEC proliferation induced by growth factors such as VEGF and bFGF, indicating its potential in targeting tumor angiogenesis .
2. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases .
3. Antioxidant Activity
The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of cancer prevention and treatment, as oxidative stress is a known contributor to tumorigenesis .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : By interfering with signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its cytotoxic effects.
- Modulation of Enzyme Activity : It may inhibit specific enzymes involved in inflammation and cancer progression.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Melanoma Cells : In a study involving human melanoma cells, the compound was observed to significantly reduce cell viability and induce apoptosis through caspase activation .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic pathways for methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via coumarin core formation followed by esterification and ketone functionalization . For example, coumarin derivatives with methoxy groups are synthesized using Pechmann condensation (coumarin ring formation from resorcinol derivatives and β-keto esters), as seen in related coumarin syntheses . The 4-oxobutanoate moiety can be introduced via Michael addition or alkylation of the coumarin intermediate.
- Critical Step : Post-synthesis purification via RP-HPLC (reversed-phase high-performance liquid chromatography) with a C18 column and methanol gradient (40–85%) ensures purity, as residual methanol can interfere with downstream reactions .
- Purity Validation : Dry the compound thoroughly (no methanol residues) and confirm via ¹H NMR (e.g., absence of methanol peaks at δ 3.68 ppm) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include:
- δ 6.20–7.76 ppm (aromatic protons from coumarin and methoxyphenyl groups).
- δ 3.86 ppm (singlet for methoxy groups).
- δ 2.60–2.80 ppm (multiplet for CH₂ groups in the oxobutanoate chain) .
- IR Spectroscopy : Look for C=O stretches at ~1700–1750 cm⁻¹ (ketone and ester carbonyls) and C-O-C stretches at ~1250 cm⁻¹ (methoxy groups).
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the biological activity of this compound, particularly its potential as an antimicrobial or anticancer agent?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cell viability. Compare IC₅₀ values with controls like doxorubicin.
- Antimicrobial : Use broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic Studies :
- Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining).
- Evaluate ROS generation via fluorescent probes (e.g., DCFH-DA) to link bioactivity to oxidative stress pathways .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar coumarin derivatives?
- Methodological Answer : Contradictions may arise from variations in:
- Purity : Ensure compounds are HPLC-purified (>95%) and validated by NMR .
- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time) across studies.
- Structural Nuances : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) using SAR (Structure-Activity Relationship) analysis. For example, methoxy groups enhance lipophilicity, affecting membrane permeability .
Q. What computational methods are suitable for predicting the physicochemical properties and binding interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to study solubility and membrane permeability.
- Docking Studies : Employ AutoDock Vina to predict interactions with target proteins (e.g., topoisomerase II for anticancer activity).
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For example, the compound’s logP (~2.5) suggests moderate permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
